2-(4-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one
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Overview
Description
2-(4-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents.
Formation of the Thiazole Ring: The thiazole ring is synthesized through a condensation reaction involving thioamides and α-haloketones.
Coupling of the Rings: The final step involves coupling the piperidine and thiazole rings through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-(4-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-ol: Similar structure with an alcohol group instead of a ketone.
2-(4-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-amine: Similar structure with an amine group instead of a ketone.
Uniqueness
2-(4-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H16N2OS |
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Molecular Weight |
224.32 g/mol |
IUPAC Name |
2-(4-methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethanone |
InChI |
InChI=1S/C11H16N2OS/c1-8-2-3-12-9(4-8)5-11(14)10-6-15-7-13-10/h6-9,12H,2-5H2,1H3 |
InChI Key |
CUTUVDHCOYEWPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC(C1)CC(=O)C2=CSC=N2 |
Origin of Product |
United States |
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